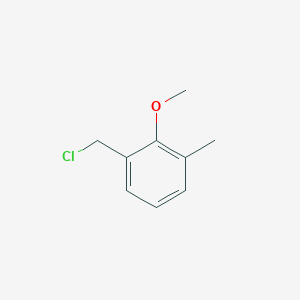
1-(Chloromethyl)-2-methoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methoxy-3-methylbenzene can be synthesized through the chloromethylation of 2-methoxy-3-methylbenzene. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction is carried out under acidic conditions to facilitate the electrophilic substitution on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-2-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-methoxy-3-methylbenzene.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-methoxy-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, aiding in the study of their mechanisms and effects.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-methoxy-3-methylbenzene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack, leading to the formation of various substituted derivatives. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the aromatic ring.
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-methoxybenzene: Similar structure but with the methoxy group in the para position.
1-(Chloromethyl)-2-methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.
1-(Bromomethyl)-2-methoxy-3-methylbenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2-methoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups on the aromatic ring provides a balance that can be exploited in various chemical reactions and synthesis processes.
Propiedades
Número CAS |
82212-51-9 |
|---|---|
Fórmula molecular |
C9H11ClO |
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6H2,1-2H3 |
Clave InChI |
HUTTZQCKRYHIRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


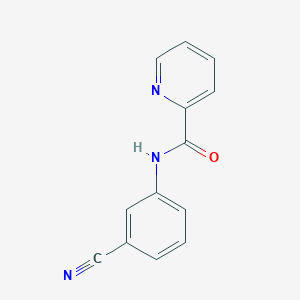
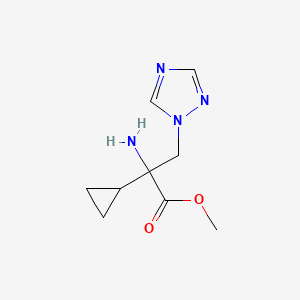
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
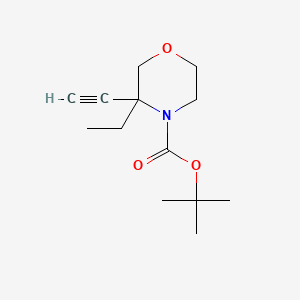
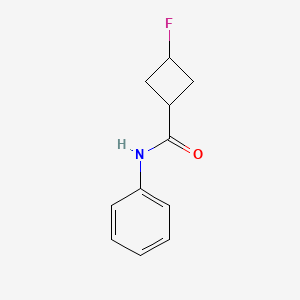
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)

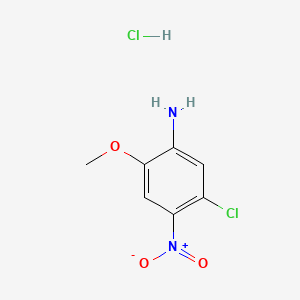
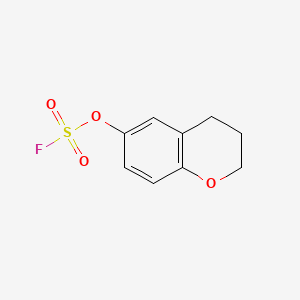
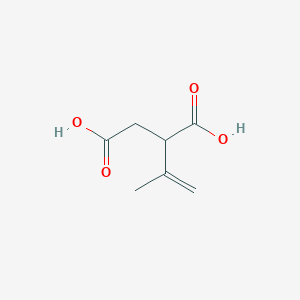
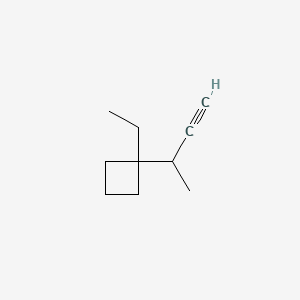
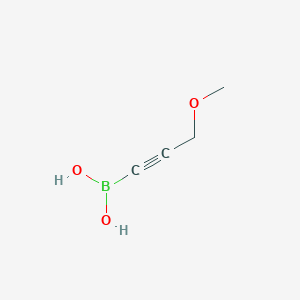

![2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol](/img/structure/B15317402.png)
